Methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite)
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Overview
Description
Methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite) is a complex organic compound with a unique structure that combines glucopyranoside, benzoate, and phosphinite groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite) involves multiple steps, starting with the preparation of the glucopyranoside core. The glucopyranoside is then esterified with benzoic acid derivatives to form the dibenzoate. Finally, the phosphinite groups are introduced through a reaction with bis(3,5-dimethylphenyl)phosphine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphinite group.
Reduction: Reduction reactions can convert the phosphinite group to phosphine.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various ester derivatives .
Scientific Research Applications
Methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite) has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite) involves its interaction with specific molecular targets. The phosphinite groups can coordinate with metal ions, influencing catalytic activity and reactivity. The glucopyranoside and benzoate groups may interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl-alpha-d-glucopyranoside: A simpler compound without the benzoate and phosphinite groups.
Methyl-alpha-d-glucopyranoside-2,6-dibenzoate: Lacks the phosphinite groups but has similar ester functionalities.
Bis(3,5-dimethylphenyl)phosphine: Contains the phosphine group but lacks the glucopyranoside and benzoate components.
Uniqueness
Methyl-alpha-d-glucopyranoside-2,6-dibenzoate-3,4-di(bis(3,5-dimethylphenyl)phosphinite) is unique due to its combination of glucopyranoside, benzoate, and phosphinite groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
[5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H56O8P2/c1-33-20-34(2)25-43(24-33)62(44-26-35(3)21-36(4)27-44)60-48-47(32-57-51(54)41-16-12-10-13-17-41)58-53(56-9)50(59-52(55)42-18-14-11-15-19-42)49(48)61-63(45-28-37(5)22-38(6)29-45)46-30-39(7)23-40(8)31-46/h10-31,47-50,53H,32H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMLJQTZDXMHNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)OC3C(OC(C(C3OP(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC(=O)C6=CC=CC=C6)OC)COC(=O)C7=CC=CC=C7)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)OC3C(OC(C(C3OP(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC(=O)C6=CC=CC=C6)OC)COC(=O)C7=CC=CC=C7)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H56O8P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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